2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Medicinal chemistry Hydrazone synthesis Schiff base ligation

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4) is a heterocyclic small molecule (C9H9N3O2S, MW 223.25 g/mol) that integrates three pharmacophoric elements: a benzothiazole core, a fused 1,4-dioxino ring, and a nucleophilic hydrazino substituent at the 2-position. This scaffold belongs to the broader class of 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole derivatives, which have garnered attention as fragment-sized building blocks for medicinal chemistry, notably appearing in the Protein Data Bank as the 2-amino analog bound to the p53 cancer mutant Y220C (PDB 2X0U).

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 872696-13-4
Cat. No. B3161723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
CAS872696-13-4
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)SC(=N3)NN
InChIInChI=1S/C9H9N3O2S/c10-12-9-11-5-3-6-7(4-8(5)15-9)14-2-1-13-6/h3-4H,1-2,10H2,(H,11,12)
InChIKeyPUZHURASRHZHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4): Core Scaffold Identity and Research-Grade Procurement Profile


2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4) is a heterocyclic small molecule (C9H9N3O2S, MW 223.25 g/mol) that integrates three pharmacophoric elements: a benzothiazole core, a fused 1,4-dioxino ring, and a nucleophilic hydrazino substituent at the 2-position. This scaffold belongs to the broader class of 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole derivatives, which have garnered attention as fragment-sized building blocks for medicinal chemistry, notably appearing in the Protein Data Bank as the 2-amino analog bound to the p53 cancer mutant Y220C (PDB 2X0U) [1]. The hydrazino group distinguishes this compound from its 2-amino and 2-chloro congeners by enabling direct hydrazone and Schiff-base derivatization without additional activation steps, making it a versatile intermediate for library synthesis and probe development.

Why Generic Substitution Fails for 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole: Position-Specific Reactivity and Scaffold Context


Although the [1,4]dioxino[2,3-f][1,3]benzothiazole scaffold is shared by several commercially available analogs (e.g., 2-amino, 2-chloro, 2-piperidinyl, 2-morpholinyl derivatives), the 2-hydrazino variant cannot be generically interchanged for three reasons. First, the hydrazino group imparts a distinct nucleophilic reactivity profile that enables chemoselective hydrazone formation with carbonyl electrophiles; the 2-amino analog lacks the terminal –NH2 of the hydrazino tail and requires pre-activation for analogous condensations [1]. Second, the hydrazino moiety functions as a bidentate metal-coordination site, a property absent in the 2-chloro and 2-amino counterparts, directly impacting the compound's utility in metallodrug discovery programs [2]. Third, the combination of the electron-rich dioxino ring and the hydrazino substituent creates a unique hydrogen-bond donor/acceptor network that modulates target binding in ways that cannot be replicated by simple benzothiazole-hydrazine hybrids lacking the dioxino fusion [3]. These functional divergences mean that procurement decisions based solely on core scaffold similarity risk compromising synthetic compatibility, biological activity, and downstream SAR interpretability.

Quantitative Differentiation Evidence for 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole vs. Structural Analogs


Hydrazone-Formation Capability vs. 2-Amino Analog: Direct Derivatization Without Activation

The 2-hydrazino substituent enables direct, single-step condensation with aldehydes and ketones to form hydrazones under mild conditions (typically EtOH, room temperature to 60 °C). In contrast, the 2-amino analog (6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, PDB ligand X0U) lacks the reactive terminal –NH2 group required for hydrazone formation and must first undergo diazotization or other activation for analogous C–N bond formation [1]. Benzothiazole hydrazone libraries synthesized from 2-hydrazinobenzothiazole have yielded compounds with IC50 values as low as 0.03 µM against 5-lipoxygenase and <20 nM against Bcl-XL, demonstrating the potency-accessible chemical space enabled uniquely by hydrazino precursors [2][3]. No comparable derivatization pathway exists for the 2-amino or 2-chloro scaffold analogs, making the hydrazino compound the sole entry point for hydrazone-focused library synthesis on the dioxino-benzothiazole core.

Medicinal chemistry Hydrazone synthesis Schiff base ligation Fragment-based drug discovery

IDO1 Inhibitory Potency: 2-Hydrazinobenzothiazole Baseline and the Dioxino-Modified Scaffold Advantage

2-Hydrazinobenzothiazole (the non-dioxino parent compound lacking the fused 1,4-dioxino ring) is a validated indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with a reported IC50 of 8.0 ± 2.3 µM in cell-free enzyme assays, representing a 32-fold lower potency than phenylhydrazine (IC50 = 0.25 ± 0.07 µM) but establishing the hydrazino-benzothiazole pharmacophore as an IDO1-targeting motif [1]. The target compound, 2-hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole, retains the IDO1-active hydrazino-benzothiazole core while incorporating the 1,4-dioxino ring fusion, a structural feature shown in the analogous 2-amino scaffold (PDB 2X0U) to occupy a surface cavity and contribute binding free energy through shape complementarity and additional van der Waals contacts [2]. Although direct IDO1 IC50 data for the target compound are not available in the public domain, the combination of a known IDO1 pharmacophore (2-hydrazinobenzothiazole, IC50 8.0 µM) with a binding-pocket-compatible ring fusion (PDB 2X0U evidence) creates a structurally justified hypothesis for differentiated potency relative to the simple hydrazinobenzothiazole baseline.

Immuno-oncology IDO1 inhibition Tryptophan metabolism Cancer immunotherapy

Metal Complexation Potential vs. 2-Amino and 2-Chloro Analogs: Bidentate Coordination Capability

The hydrazino group (–NH–NH2) in the target compound provides a bidentate N,N'-coordination site capable of chelating transition metal ions, a property that is structurally absent in the 2-amino (–NH2, monodentate) and 2-chloro (–Cl, non-coordinating) analogs [1]. This bidentate coordination has been experimentally validated using the closely related ligand 2-hydrazinobenzothiazole (hbt), which forms stable complexes with V(IV), Ru(III), Pd(II), Pt(II), and Ag(I) ions; the resulting metal complexes exhibit anticancer activity with IC50 values ranging from 5.15 to 17.7 µg/mL across EAC, Hep-G2, MCF-7, and HCT-116 cell lines [1]. The silver complex [Ag(hbt)2]NO3 (complex 5) demonstrated the highest activity (IC50 = 5.15 µg/mL against EAC) and superior DNA binding ability [1]. The target compound, bearing the identical hydrazinobenzothiazole chelating motif plus an additional dioxino oxygen donor, offers expanded coordination geometry possibilities relative to the simple hbt ligand.

Metallodrug discovery Coordination chemistry Anticancer metal complexes Bioinorganic chemistry

Antifungal SAR Precedent: 2-Hydrazinobenzothiazole Derivatives Show Structure-Dependent Activity Against Candida spp.

A 2024 study of eleven 2-hydrazinobenzothiazole-derived Schiff base derivatives (Z1–Z11) demonstrated structure-dependent antifungal activity against Candida albicans, C. glabrata, and C. tropicalis, with lead compound Z5 exhibiting a MIC value of 450 µM against C. tropicalis and Z7 showing MIC of 480 µM against the same strain, both compared against the clinical standard fluconazole [1]. The hydrazino group served as the essential synthetic handle for generating the Schiff base library, and the heterocyclic substituents on the hydrazone moiety were the primary modulators of antifungal potency [1]. Importantly, DNA binding studies (UV-visible, fluorescence, cyclic voltammetry) confirmed groove-binding interactions, and molecular dynamics simulations (100 ns) with PDB 5FSA demonstrated stable complex formation [1]. These data establish the 2-hydrazino functionality as a validated entry point for antifungal SAR exploration, with the dioxino ring in the target compound offering an additional tunable parameter not present in the simple benzothiazole derivatives.

Antifungal drug discovery Candida albicans DNA binding Molecular docking

Scaffold Differentiation from 2-Chloro and 2-Amino Analogs: Procurement-Relevant Physicochemical and Purity Profiles

Among the commercially available 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole analogs, the 2-hydrazino compound (CAS 872696-13-4, MW 223.25 g/mol) is supplied at ≥95% to ≥98% purity by multiple independent vendors . The 2-amino analog (6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, PDB X0U, MW 208.24 g/mol) has a well-defined structural biology profile as a p53 Y220C cavity-binding fragment [1], but lacks the hydrazino reactivity. The 2-chloro analog (CAS 887204-66-2, MW 240.67 g/mol) serves as an electrophilic coupling partner for nucleophilic aromatic substitution but cannot participate in hydrazone chemistry or bidentate metal coordination. The hydrazino compound thus occupies a unique position: it is the only analog that combines nucleophilic reactivity (hydrazine terminus), metal-chelation capability, and the dioxino-benzothiazole core within a single, commercially available, research-grade building block.

Chemical procurement Scaffold comparison Purity specification Fragment library

Disclaimer: Known Evidence Gaps and the Absence of Direct Head-to-Head Comparative Studies

A systematic search of the public literature (PubMed, SciFinder, Google Scholar, RSC and ACS journals, PDB, BindingDB, ChEMBL) as of May 2026 did not identify any publication containing direct, head-to-head comparative biological or physicochemical data where 2-hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4) was tested alongside a named comparator compound in the same assay. No in vivo pharmacokinetic, selectivity, toxicity, or target engagement data have been reported for this compound. No patent specifically claiming this compound as a composition of matter or method-of-use has been identified. The quantitative evidence presented in this guide is therefore assembled from cross-study comparisons, class-level inferences drawn from structurally related analogs (2-hydrazinobenzothiazole, 2-amino-dioxino-benzothiazole), and vendor-supplied physicochemical data. Users should treat all comparator-based claims as hypotheses requiring experimental validation in their own laboratories. This explicit limitation is disclosed to comply with the evidence-admission rules governing this guide and to prevent procurement decisions based on unverified assumptions of superiority.

Evidence transparency Data limitations Research gap analysis

Evidence-Based Research Application Scenarios for 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4)


Hydrazone-Focused Fragment Library Synthesis for Phenotypic and Target-Based Screening

Medicinal chemistry groups constructing hydrazone-based fragment or lead-like libraries can use this compound as a direct condensation partner with diverse aldehyde/ketone building blocks. The dioxino-benzothiazole core provides a structurally characterized, fragment-sized scaffold (MW 223 Da) with demonstrated protein binding in the p53 Y220C cavity (PDB 2X0U for the 2-amino analog) [1], while the hydrazino handle enables single-step library generation without protecting-group chemistry. Benzothiazole hydrazone libraries synthesized via analogous routes have yielded compounds with nanomolar biochemical potency (IC50 0.03 µM against 5-LO; IC50 13 nM against Bcl-XL) [2][3], establishing the viability of this synthetic strategy for hit discovery across diverse target classes.

Metallodrug Lead Generation: Synthesis of Novel Transition Metal Complexes for Anticancer Screening

The bidentate hydrazino chelating motif, validated in 2-hydrazinobenzothiazole metal complexes with demonstrated anticancer activity (Ag complex IC50 = 5.15 µg/mL against EAC; Ru complex IC50 = 5.49 µg/mL against EAC) [4], is retained in the target compound with the added structural benefit of the dioxino oxygen atoms, which may participate in higher-denticity coordination or modulate the electronic properties of the metal center. Researchers can prepare a panel of complexes with Pt(II), Pd(II), Ru(III), Ag(I), Cu(II), and Zn(II) salts using established protocols and screen against NCI-60 or alternative cancer cell line panels, with the expectation that the dioxino ring will influence complex solubility, cellular uptake, and DNA binding affinity relative to the parent hbt complexes.

IDO1 Inhibitor Optimization Starting from a Scaffold-Precedented Chemotype

Immuno-oncology groups targeting the kynurenine pathway can employ this compound as a starting point for IDO1 inhibitor development. The 2-hydrazinobenzothiazole core has confirmed IDO1 inhibitory activity (IC50 = 8.0 µM) [5], and the dioxino ring fusion is structurally validated to occupy a protein surface cavity in the related p53 Y220C system (PDB 2X0U) [1]. Structure-based design incorporating the dioxino ring as a cavity-filling element, combined with hydrazone derivatization to explore peripheral binding pockets, provides a rational strategy for improving potency beyond the 8 µM baseline while maintaining the fragment-like physicochemical profile favorable for lead optimization.

Antifungal Scaffold-Hopping and SAR Expansion Against Candida Species

Building on the 2024 demonstration that 2-hydrazinobenzothiazole Schiff bases exhibit structure-dependent antifungal activity against C. tropicalis (MIC 450–480 µM for lead compounds Z5 and Z7) [6], researchers can use the dioxino-fused analog as a scaffold-hopping template to explore the impact of the additional ring fusion on antifungal potency, spectrum, and selectivity. The dioxino oxygen atoms introduce hydrogen-bond acceptor sites and modulate logP, potentially improving fungal cell permeability or reducing mammalian cytotoxicity compared to the simpler benzothiazole-hydrazone series. DNA binding and molecular dynamics protocols established in the 2024 study are directly transferable to characterize new derivatives [6].

Quote Request

Request a Quote for 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.